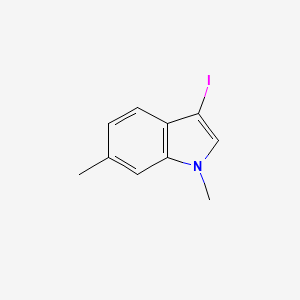

3-Iodo-1,6-dimethyl-1H-indole

Description

Contextual Background of Indole (B1671886) Chemistry in Advanced Organic Synthesis

Indole, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a fundamental structural unit in a multitude of biologically active compounds and advanced materials. researchgate.netsemanticscholar.orgirjmets.com Its electron-rich nature makes it a reactive substrate in various chemical transformations, particularly electrophilic substitutions, which predominantly occur at the C3-position. irjmets.com The field of organic synthesis has witnessed the development of numerous classical and modern methods for constructing the indole core, including the Fischer, Reissert, Bartoli, and Leimgruber-Batcho syntheses. researchgate.netsemanticscholar.orgrsc.org

In recent decades, transition-metal-catalyzed reactions, C-H activation strategies, and multicomponent reactions have revolutionized indole synthesis, offering greater efficiency, selectivity, and functional group tolerance. semanticscholar.orgirjmets.com These advanced methodologies have not only facilitated the synthesis of complex indole-containing natural products but have also enabled the creation of novel indole derivatives for applications in drug discovery, materials science, and catalysis. irjmets.comrsc.org

Significance of Halogenated Indole Derivatives in Synthetic Chemistry

Halogenated organic compounds are pivotal intermediates in organic synthesis, primarily due to their ability to participate in a wide range of cross-coupling reactions. sci-hub.se Halogenated indoles, in particular, serve as versatile precursors for the introduction of various functional groups onto the indole nucleus. sci-hub.se The carbon-halogen bond can be readily transformed through reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings, allowing for the construction of carbon-carbon and carbon-heteroatom bonds with high precision. bohrium.comnih.govrsc.org

Among the halogens, iodine is particularly advantageous. The carbon-iodine bond is the most reactive among the halogens in many catalytic cycles, often enabling reactions to proceed under milder conditions. This reactivity makes 3-iodoindoles highly sought-after intermediates for the synthesis of complex, polysubstituted indoles. bohrium.comnih.gov The selective introduction of an iodine atom at the C3-position of the indole ring provides a synthetic handle for further molecular elaboration, a strategy that is widely employed in the synthesis of pharmacologically active compounds and functional materials. bohrium.comnih.gov

Rationale for Focused Research on 3-Iodo-1,6-dimethyl-1H-indole

The specific compound, This compound , incorporates several structural features that make it a valuable target for focused research. The presence of the iodo group at the C3-position, as previously discussed, renders the molecule an excellent substrate for a variety of cross-coupling reactions. bohrium.comnih.gov This allows for the introduction of a wide range of substituents at this position, enabling the synthesis of a diverse library of 1,3,6-trisubstituted indoles.

Furthermore, the methylation at the N1 and C6 positions provides specific advantages. N-methylation prevents the formation of the indolyl anion under basic conditions and can improve the solubility and stability of the compound. The methyl group at the C6-position of the benzene ring influences the electronic properties of the indole scaffold and can provide steric hindrance that may direct the regioselectivity of subsequent reactions. The combination of these features in a single molecule makes This compound a highly versatile and strategic building block for the synthesis of complex molecular targets.

While specific research exclusively detailing the synthesis and applications of This compound is not extensively documented in publicly available literature, its synthesis can be inferred from established methodologies for the N-alkylation and C3-iodination of substituted indoles. The general synthetic utility of this compound lies in its potential as a key intermediate for the construction of more complex molecules through the functionalization of the C-I bond.

Interactive Data Table: Properties of Related Indole Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|---|

| 3-Iodo-1-methyl-1H-indole | 85092-84-8 | C9H8IN | 257.07 | 58-59 sigmaaldrich.com |

| 3-Iodo-5-methyl-1H-indole | 1245646-77-8 | C9H8IN | 257.07 | Not available |

| 3-Iodo-1,7-dimethyl-1H-indole | Not available | C10H10IN | 271.09 | Not available |

| Indole | 120-72-9 | C8H7N | 117.15 | 52-54 wikipedia.org |

Research Findings on the Synthesis of 3-Iodoindoles

The synthesis of 3-iodoindoles is a well-established area of research, with several efficient methods available. A common and direct approach involves the electrophilic iodination of the parent indole at the C3-position. For N-substituted indoles like 1-methylindole, direct iodination using reagents such as iodine in the presence of a base or N-iodosuccinimide (NIS) can provide the desired 3-iodo derivative in good yield. arabjchem.org

A powerful two-step methodology for the synthesis of 2,3-disubstituted 3-iodoindoles involves the Sonogashira cross-coupling of terminal alkynes with N,N-dialkyl-o-iodoanilines, followed by an electrophilic cyclization using molecular iodine. nih.gov This approach offers a high degree of flexibility in introducing substituents at the C2-position of the indole ring.

Furthermore, multicomponent reactions have emerged as a highly efficient strategy for the one-pot synthesis of polysubstituted 3-iodoindoles. For instance, a four-component reaction of an ortho-haloaniline, a terminal alkyne, N-iodosuccinimide, and an alkyl halide can provide trisubstituted 3-iodoindoles in a single synthetic operation. nih.govbeilstein-journals.org This highlights the ongoing efforts to develop more streamlined and atom-economical routes to these valuable synthetic intermediates.

The synthetic utility of 3-iodoindoles is prominently demonstrated in their application in palladium-catalyzed cross-coupling reactions. For example, 3-iodo-1-methyl-1H-indole has been successfully employed in Mizoroki-Heck reactions with various alkenes to synthesize 3-vinyl indoles. arabjchem.org These reactions underscore the value of the C-I bond as a versatile functional group for the elaboration of the indole scaffold.

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-1,6-dimethylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10IN/c1-7-3-4-8-9(11)6-12(2)10(8)5-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSOPHMYNTGPDJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CN2C)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of the 3 Iodo 1,6 Dimethyl 1h Indole Scaffold

Transition Metal-Catalyzed Cross-Coupling Reactions at the C3-Iodo Position

The carbon-iodine bond at the C3 position of the 3-iodo-1,6-dimethyl-1H-indole is particularly amenable to oxidative addition by transition metal catalysts, most notably palladium. This reactivity is the cornerstone of several powerful cross-coupling reactions that allow for the introduction of a diverse array of substituents, transforming the iodo-indole into more complex molecular architectures. nih.govacs.org These reactions typically proceed in good to excellent yields and are fundamental for the synthesis of substituted indoles, which are prevalent in medicinal chemistry and natural products. nih.govacs.orgorganic-chemistry.org

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. For 3-iodoindole derivatives, this reaction provides an efficient pathway to introduce aryl, heteroaryl, or vinyl groups at the C3 position. While specific studies on this compound are not extensively documented, the reactivity of analogous N-alkyl-3-iodoindoles is well-established, demonstrating smooth coupling with various boronic acids under mild conditions. nih.gov The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, in the presence of a base and a suitable solvent.

Table 1: Representative Suzuki-Miyaura Coupling Reactions of 3-Iodoindole Analogs Data extrapolated from reactions on similar N-alkyl-3-iodoindole substrates.

| 3-Iodoindole Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 3-Iodo-1-methyl-2-phenylindole | Phenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | DMF/H₂O | 90 |

| 3-Iodo-1-tosyl-1H-indole | 4-Chloropyrimidine-2-amine | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 48-80 |

| 3-Chloroindazole (analogous) | 5-Indole boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | Modest Yield |

Sonogashira Coupling for Alkynyl Group Introduction

The Sonogashira coupling reaction is a highly effective method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.net This reaction, co-catalyzed by palladium and copper complexes, is instrumental for introducing alkynyl moieties onto the indole (B1671886) scaffold. The resulting 3-alkynylindoles are versatile precursors for further synthetic transformations. The reaction of 3-iodoindoles proceeds smoothly under mild conditions, typically using a palladium source like PdCl₂(PPh₃)₂ and a copper(I) co-catalyst in an amine base solvent. nih.govacs.org High yields have been reported for the coupling of various terminal alkynes with N-alkyl-3-iodoindoles. nih.govacs.org

Table 2: Representative Sonogashira Coupling Reactions of 3-Iodoindole Analogs Data extrapolated from reactions on similar N-alkyl-3-iodoindole substrates.

| 3-Iodoindole Substrate | Terminal Alkyne | Catalyst System | Solvent/Base | Yield (%) |

|---|---|---|---|---|

| 3-Iodo-1-methyl-2-phenylindole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | 92 |

| General 3-Iodoindoles | Aryl Acetylenes | PdCl₂(PPh₃)₂ / CuI | Et₃N | Excellent |

| General 3-Iodoindoles | Alkyl Acetylenes | PdCl₂(PPh₃)₂ / CuI | Et₃N | Excellent |

Heck Coupling for Alkenyl Group Introduction

The Heck reaction facilitates the coupling of unsaturated halides with alkenes in the presence of a palladium catalyst and a base to form substituted alkenes. organic-chemistry.org For this compound, this reaction would install an alkenyl group at the C3-position, a common structural motif in various biologically active molecules. The reaction of 3-iodoindoles has been shown to proceed efficiently, yielding the corresponding 3-vinylindoles. nih.govacs.orgorganic-chemistry.org A variety of acrylic esters and styrenes can be used as coupling partners, demonstrating the versatility of this method.

Table 3: Representative Heck Coupling Reactions of 3-Iodoindole Analogs Data extrapolated from reactions on similar N-alkyl-3-iodoindole substrates.

| 3-Iodoindole Substrate | Alkenyl Partner | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 3-Iodo-1-methyl-2-phenylindole | n-Butyl acrylate | Pd(OAc)₂ | Na₂CO₃ | DMF | 64 |

| 3-Iodoindazole (analogous) | Methyl acrylate | Pd(OAc)₂ | Et₃N | DMF | Good |

Other Palladium-Catalyzed Coupling Reactions

Beyond the Suzuki, Sonogashira, and Heck reactions, the C3-iodo group on the indole scaffold can participate in other palladium-catalyzed transformations. These include reactions like the Buchwald-Hartwig amination for the formation of C-N bonds and cyanation reactions to introduce a nitrile group. While these reactions are less commonly reported for 3-iodoindoles compared to the major cross-coupling reactions, the underlying reactivity of the C-I bond suggests their feasibility. Such transformations further expand the synthetic utility of this compound, allowing for the introduction of a wide range of functional groups at the C3 position.

Electrophilic Aromatic Substitution Reactions of the this compound Core

The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). wikipedia.org The preferred site of attack for an electrophile is the C3 position, as this leads to a more stable cationic intermediate where the aromaticity of the benzene (B151609) ring is preserved. pearson.comic.ac.uk

Reactivity Patterns in Halogenated and Alkylated Indoles

In the case of this compound, the C3 position is already occupied. Therefore, electrophilic attack will be directed to other positions on the indole ring. The regiochemical outcome is determined by the combined electronic and steric effects of the substituents already present: the N-methyl group, the C6-methyl group, and the C3-iodo group.

C6-Methyl Group: The methyl group at the C6 position is also an electron-donating, activating group. It directs incoming electrophiles to the ortho and para positions relative to itself, which are C5, C7, and C3.

C3-Iodo Group: Halogens are generally deactivating groups due to their inductive electron-withdrawing effect. wikipedia.org However, they are ortho-, para- directing because of their ability to donate a lone pair of electrons through resonance, which helps to stabilize the cationic intermediate. For a substituent at C3, this would direct an incoming electrophile to the C2 and C4 positions.

C-H Functionalization Reactions at Unsubstituted Positions (e.g., C4, C5, C7)

The direct functionalization of C-H bonds on the benzenoid ring (C4, C5, and C7) of an indole is a significant challenge due to the lower reactivity of these positions compared to the pyrrolic ring. nih.gov However, transition-metal-catalyzed C-H activation has emerged as a powerful strategy to access these positions. nih.gov This approach typically relies on the installation of a directing group at the N1 position, which coordinates to the metal catalyst and directs functionalization to a specific C-H bond. researchgate.net

For the this compound scaffold, the N1-methyl group is generally not an effective directing group for C-H activation at the C7 position. More sophisticated and often bulkier directing groups, such as pivaloyl, hydrosilyl, or phosphinoyl, are typically required to achieve high reactivity and selectivity for the C7 position. researchgate.net Functionalization at C4 and C5 is also challenging and can be influenced by steric hindrance from existing substituents. nih.gov In the case of this compound, the C6-methyl group would sterically hinder reactions at C5 and C7, while the C4 position remains the most accessible for such transformations.

Research has demonstrated that directing groups can steer arylation to either the C4 or C2 positions. For instance, a formyl group at the C3 position directs arylation to C4, while other groups might favor C2. nih.gov While specific studies on this compound are limited, the principles of directed C-H functionalization on other indole systems provide a framework for potential transformations.

Table 1: Illustrative Examples of Directing Group-Mediated C-H Functionalization on the Indole Scaffold

| Directing Group (at N1) | Target Position | Reaction Type | Catalyst System (Typical) |

|---|---|---|---|

| Pivaloyl | C7 | Amidation | Iridium (III) |

| Hydrosilyl | C7 | Alkenylation | Ruthenium (II) |

| Phosphinoyl | C7 | Arylation | Palladium (II) |

This table presents generalized findings for the indole core to illustrate the concept of directed C-H functionalization, as specific data for this compound is not detailed in the provided search results.

Cycloaddition Reactions Involving the Indole Ring System

The aromaticity of the indole ring system makes it generally unreactive in classical cycloaddition reactions where it would need to function as a diene or dienophile. Such reactions would require a disruption of the stable aromatic system, which is energetically unfavorable.

However, dearomative cycloaddition reactions have been developed as a powerful method to construct complex, three-dimensional scaffolds from indoles. These reactions overcome the aromaticity barrier by transforming the indole into a non-aromatic indoline (B122111) derivative. A common strategy involves the use of 3-alkenylindoles, which can participate in (4+3) cycloaddition reactions with in-situ generated oxyallyl cations to furnish cyclohepta[b]indoles. nih.gov Similarly, dearomative (3+2) annulations of 3-substituted indoles with α-haloketones can provide highly functionalized cyclopenta-fused indolines. researchgate.net

For this compound to participate in such cycloadditions, it would first need to be converted into a suitable reactive intermediate, for instance, by transforming the C3-iodo group into a vinyl or allyl substituent via cross-coupling. The indole core itself in its aromatic state is not a suitable partner for these transformations.

Table 2: General Strategies for Cycloaddition Reactions Involving Indole Derivatives

| Reaction Type | Indole Substrate Requirement | Reaction Partner | Product Scaffold |

|---|---|---|---|

| Dearomative (4+3) Cycloaddition | 3-Alkenylindole | Oxyallyl Cation | Cyclohepta[b]indole |

This table illustrates common cycloaddition strategies that require modification of the indole core, as the parent aromatic system of this compound is unreactive.

Rearrangement Reactions and their Chemical Implications

Rearrangement reactions provide pathways to structurally diverse molecules that may be difficult to access through other means. While specific rearrangement studies involving this compound are not prominent in the literature, several classical rearrangement reactions are known for the broader class of N-aryl compounds, which could be hypothetically considered.

One such example is the Bamberger rearrangement, which involves the acid-catalyzed rearrangement of N-phenylhydroxylamines to 4-aminophenols. wiley-vch.de The mechanism proceeds through the formation of a nitrenium ion intermediate, followed by nucleophilic attack by water. wiley-vch.de For an indole derivative to undergo a similar process, it would require prior transformation to an N-hydroxy or related precursor.

Another relevant class includes rearrangements involving migrations to an electron-deficient center. For example, the Beckmann rearrangement converts an oxime to an amide. wiley-vch.de If a ketoxime were prepared from a suitable acetyl-substituted version of the indole, it could potentially undergo such a rearrangement.

The specific substituents on this compound would influence the feasibility and outcome of any potential rearrangement. The electronic properties of the iodo and methyl groups would affect the stability of any charged intermediates, and their steric bulk could direct the regioselectivity of migrating groups. However, without experimental data, such discussions remain speculative. The primary chemical utility of this scaffold lies in the transformative potential of its C-I bond rather than in rearrangement of the core structure.

Mechanistic Investigations of Chemical Transformations Involving the 3 Iodo 1,6 Dimethyl 1h Indole Scaffold

Elucidation of Reaction Pathways for Iodination Processes

The introduction of an iodine atom at the C3 position of the 1,6-dimethyl-1H-indole precursor is a critical step in synthesizing the title compound. This transformation can proceed through several mechanistic pathways, dictated by the choice of reagents and reaction conditions.

Electrophilic Aromatic Substitution Mechanisms

The most common pathway for the iodination of indoles is electrophilic aromatic substitution (SEAr). The indole (B1671886) ring is a π-excessive heterocycle, making it highly susceptible to attack by electrophiles. The reaction mechanism proceeds as follows:

Generation of the Electrophile: An electrophilic iodine species (I⁺) is generated from a suitable iodine source. Common reagents include molecular iodine (I₂), often activated by an oxidizing agent or a Lewis acid, N-Iodosuccinimide (NIS), or 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) d-nb.infoorganic-chemistry.org. For instance, in the presence of an oxidizing agent, I₂ can be polarized to create a more potent electrophile.

Nucleophilic Attack: The electron-rich pyrrole (B145914) ring of 1,6-dimethyl-1H-indole attacks the electrophilic iodine. The attack is highly regioselective for the C3 position. This preference is attributed to the superior stability of the resulting cationic intermediate, the arenium ion (or σ-complex). Attack at C3 allows the positive charge to be delocalized over the C2 atom and the nitrogen atom without disrupting the aromaticity of the fused benzene (B151609) ring. In contrast, attack at the C2 position would force a disruption of the benzene sextet to achieve similar stabilization, a less favorable energetic pathway.

Aromatization: A base present in the reaction mixture abstracts a proton from the C3 position of the arenium ion, restoring the aromaticity of the indole ring and yielding the final product, 3-iodo-1,6-dimethyl-1H-indole.

Some syntheses employ a two-step process where a Pd/Cu-catalyzed coupling is followed by an electrophilic cyclization using molecular iodine, which proceeds via a related electrophilic attack on an intermediate. nih.gov

Radical Pathways in Regioselective Iodination

Alternative to the ionic SEAr mechanism, iodination can also be achieved through radical pathways, which can offer different regioselectivities or proceed under milder, metal-free conditions. rsc.orgresearchgate.net Mechanistic studies have shown that certain direct C-H iodination reactions on indoles proceed via a radical mechanism. rsc.orgresearchgate.net

A plausible radical pathway involves:

Initiation: A radical initiator generates an iodine radical (I•) from a precursor.

Propagation: The iodine radical can abstract a hydrogen atom from the indole ring, or an indole radical cation can be formed through single-electron transfer (SET). Computational studies on indole oxidation have explored the formation of indole radicals and their subsequent reactions. copernicus.orgcopernicus.orgresearchgate.net

Termination/Product Formation: The resulting indole radical reacts with an iodine source (like I₂) to form the C-I bond at the position of highest spin density, yielding the iodinated product. While C3 is often favored electronically, radical reactions can sometimes provide access to other isomers, although for many indole systems, C3 remains a reactive site.

Role of Oxidants and Catalysts in Iodination Reactions

The efficiency and success of iodination reactions are heavily dependent on the choice of oxidants and catalysts.

Oxidants: In electrophilic iodination using molecular iodine (I₂), which is a relatively weak electrophile, an oxidant is often required to generate a more potent iodinating agent, such as the iodonium (B1229267) ion (I⁺). Common oxidants include nitric acid, hydrogen peroxide, and persulfates. mdpi.com Hypervalent iodine reagents like PhI(OAc)₂ can also mediate oxidative cyclizations and functionalizations. In some protocols, oxidants like Oxone are used in conjunction with a halide salt (e.g., KI) to generate the electrophilic halogenating species in situ, offering a greener alternative. nih.govspringernature.comdntb.gov.ua

Catalysts:

Lewis/Brønsted Acids: Acids can activate the iodine source, making it more electrophilic. Iodine itself can act as a catalyst in certain Friedel-Crafts type alkylations involving indole, where it activates a substrate to generate an electrophilic intermediate that then undergoes substitution onto another indole molecule. nih.gov

Transition Metals: Palladium and copper catalysts are pivotal in modern synthetic methods. For instance, a Pd/Cu co-catalyzed Sonogashira coupling between an o-iodoaniline derivative and a terminal alkyne can produce a precursor that undergoes a subsequent I₂-mediated electrophilic cyclization to form the 3-iodoindole ring system. nih.gov

Disulfides/Sulfur: Recent studies have shown that simple organic molecules like disulfides or elemental sulfur can catalyze the electrophilic iodination of electron-rich aromatics using reagents like DIH by activating the iodine source through Lewis base catalysis. organic-chemistry.org

The table below summarizes various reagents and their proposed roles in the iodination of indole scaffolds.

| Reagent System | Role of Reagent | Mechanism Type |

| I₂ / Oxidant (e.g., H₂O₂) | Oxidant generates I⁺ from I₂ | Electrophilic |

| N-Iodosuccinimide (NIS) | Direct source of electrophilic iodine | Electrophilic |

| DIH / Disulfide Catalyst | Disulfide activates DIH via Lewis base interaction | Electrophilic |

| Oxone / KI | Oxone oxidizes I⁻ to generate an electrophilic species | Electrophilic |

| Pd/Cu Catalysts + I₂ | Pd/Cu for precursor synthesis; I₂ for electrophilic cyclization | Cross-Coupling followed by Electrophilic |

Mechanisms of Carbon-Carbon and Carbon-Heteroatom Coupling Reactions

The C3-iodo group in this compound serves as an excellent leaving group, making the compound an ideal substrate for transition metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. nih.gov Palladium and copper-based catalysts are most commonly employed. mdpi.comrsc.org

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck, Sonogashira): The general catalytic cycle for these reactions, such as the Suzuki coupling, is well-established and consists of three primary steps. wikipedia.orgnobelprize.orglibretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is typically the rate-determining step and results in a square planar Pd(II) intermediate. The reactivity order of halides for this step is I > Br > Cl, making iodoindoles highly reactive substrates. libretexts.org

Transmetalation (for Suzuki, Negishi, etc.): The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling or an organozinc compound in Negishi coupling) is transferred to the palladium center, displacing the iodide. This step requires a base in Suzuki couplings to facilitate the formation of the active boronate species.

Reductive Elimination: The two organic fragments coupled on the Pd(II) center are eliminated to form the new C-C bond in the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue. wikipedia.orglibretexts.org

Copper-Catalyzed Cross-Coupling (e.g., Ullmann Condensation): Copper-catalyzed reactions are particularly useful for forming carbon-heteroatom (C-N, C-O, C-S) bonds. The mechanism, while debated, is often proposed to involve a Cu(I)/Cu(III) catalytic cycle. mdpi.comresearchgate.net

Oxidative Addition: The Cu(I) catalyst undergoes oxidative addition with this compound to form a high-valent Cu(III) intermediate. researchgate.net

Nucleophilic Substitution/Coordination: The nucleophile (e.g., an amine, alcohol, or thiol) coordinates to the copper center.

Reductive Elimination: The coupled product is eliminated, regenerating the active Cu(I) catalyst. researchgate.net

Computational studies on similar systems suggest that the coordination of the nucleophile (like a thiolate) to the copper center can generate the catalytically active species that initiates the cycle. rsc.org

Influence of Substituents on Reaction Regioselectivity and Stereoselectivity

The existing methyl groups at the N1 and C6 positions of the this compound scaffold play a significant role in directing the regioselectivity and influencing the stereoselectivity of subsequent reactions.

N1-Methyl Group: The methyl group at the N1 position prevents reactions that typically occur at the N-H bond of unsubstituted indoles, such as N-alkylation or N-acylation. This effectively forces functionalization to occur at other positions. It also blocks pathways involving deprotonation of the indole nitrogen, which can alter the electronic properties and reactivity of the ring system.

C6-Methyl Group: The methyl group at the C6 position is an electron-donating group (EDG). Its effects include:

Electronic Influence: The EDG at C6 increases the electron density of the benzene portion of the indole ring, potentially influencing the regioselectivity of further electrophilic substitution on that ring (e.g., at C4 or C7). However, the pyrrole ring remains the most nucleophilic part of the scaffold for electrophilic attack. In transition-metal-catalyzed C-H functionalization reactions, the electronic nature of substituents can be a key factor in determining the site of activation. nih.gov

Steric Hindrance: While the C6 position is relatively remote from the reactive C2 and C3 sites, its presence can sterically influence reactions directed at the adjacent C5 and C7 positions, making them less accessible. rsc.org

Combined Influence on Regioselectivity: For further functionalization, the inherent reactivity of the indole ring still favors C2 over positions on the benzene ring. rsc.org However, directing groups can be used to overcome this preference. For example, in transition-metal-catalyzed C-H functionalization, a directing group at N1 could steer a reaction to the C7 position, where the C6-methyl group would exert a significant steric and electronic influence. nih.govrsc.org In cycloaddition reactions involving indole arynes, substituents have been shown to dramatically alter regioselectivity through electronic effects. nih.gov

The table below outlines the expected influence of the substituents on different reaction types.

| Reaction Type | Influence of N1-Me | Influence of C6-Me | Expected Outcome |

| Electrophilic Substitution | Blocks N-substitution | Activates benzene ring | Strongly directs attack to C2 (since C3 is blocked) |

| C-H Functionalization (Benzene Ring) | Steric bulk can influence directing group conformation | Electronically activates C5/C7, but sterically hinders C7 | Complex regioselectivity, often requiring a directing group for control |

| Cross-Coupling at C3-Iodo | Minimal direct effect | Minimal direct electronic effect on the C-I bond | Reaction proceeds as expected based on the catalyst system |

Transition State Analysis in Key Chemical Processes

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for analyzing the transition states of reaction mechanisms involving indole scaffolds. acs.orgresearchgate.net Such analyses help elucidate reaction pathways, understand regioselectivity, and predict reactivity.

Electrophilic Iodination: Transition state calculations for the electrophilic attack on the indole ring can quantify the energy barriers for attack at different positions (C2, C3, C4, etc.). These calculations consistently confirm that the transition state leading to the C3-substituted arenium ion is significantly lower in energy than that for C2 attack, explaining the observed regioselectivity.

Cross-Coupling Reactions: For palladium-catalyzed cross-coupling, transition state analysis can identify the rate-determining step. DFT studies have explored the energetics of the oxidative addition, transmetalation, and reductive elimination steps. researchgate.net For example, in Cu-catalyzed reactions, computational models have been used to compare different mechanistic proposals, such as pathways involving Cu(I)/Cu(III) versus those involving single-electron transfer, by calculating the activation energies of the respective transition states. researchgate.netnih.gov

Regioselectivity and Substituent Effects: Transition state analysis is invaluable for understanding how substituents influence reaction outcomes. For instance, computational studies on the C-H functionalization of substituted indoles have shown how the rate-determining step (e.g., C-H activation) dictates the regioselectivity. nih.gov When C-H activation is the rate-determining step, functionalization often occurs on the benzene ring, whereas if a later step is rate-limiting, reaction at the C2 position is more common. nih.gov DFT calculations can model the non-covalent interactions and steric clashes in a transition state, explaining preferences that are not obvious from simple electronic arguments alone. beilstein-journals.org

These computational investigations provide a detailed, quantitative picture of the reaction coordinates, offering insights that complement experimental observations and guide the development of new synthetic methodologies. copernicus.orgcopernicus.org

Theoretical and Computational Chemistry Studies on 3 Iodo 1,6 Dimethyl 1h Indole

Electronic Structure and Reactivity Predictions

The arrangement of electrons within a molecule dictates its stability, geometry, and how it interacts with other chemical species. Computational methods allow for a detailed mapping of this electronic landscape.

Density Functional Theory (DFT) is a mainstay of computational chemistry, balancing accuracy with computational cost, making it well-suited for studying organic molecules of this size. DFT calculations are employed to determine the molecule's ground state properties, which are fundamental to understanding its behavior.

For 3-Iodo-1,6-dimethyl-1H-indole, the substituents significantly influence the electronic distribution of the core indole (B1671886) structure. The methyl groups at the N1 and C6 positions are electron-donating, increasing the electron density of the indole ring system. In contrast, the iodine atom at the C3 position is electron-withdrawing due to its electronegativity, though it can also participate in halogen bonding. DFT calculations can quantify these effects.

A geometry optimization, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would reveal the most stable three-dimensional arrangement of the atoms. This calculation would provide precise bond lengths, bond angles, and dihedral angles. The results would likely show some distortion of the indole ring from perfect planarity due to the steric and electronic influences of the substituents.

Table 1: Predicted Ground State Properties of this compound from DFT Calculations (Note: These are illustrative values based on typical DFT calculations for similar molecules.)

| Property | Predicted Value |

| Total Electronic Energy | (Value in Hartrees) |

| Dipole Moment | (Value in Debye) |

| Bond Length (C3-I) | ~2.10 Å |

| Bond Length (N1-C(CH3)) | ~1.47 Å |

| Bond Angle (C2-C3-I) | ~125° |

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of these orbitals are key predictors of a molecule's reactivity.

For this compound, the electron-donating methyl groups are expected to raise the energy of the HOMO, making the molecule a better electron donor (nucleophile). Conversely, the electron-withdrawing iodine atom would likely lower the energy of the LUMO, making the molecule a better electron acceptor (electrophile) at specific sites.

The HOMO is predicted to be localized primarily on the indole ring, particularly the pyrrole (B145914) moiety, which is typical for indole derivatives. This suggests that electrophilic attack would likely occur at the electron-rich positions of the ring. The LUMO, on the other hand, would be expected to have significant contributions from the C3-I bond, indicating that this site is susceptible to nucleophilic attack, potentially leading to substitution of the iodine atom.

The HOMO-LUMO energy gap is a crucial parameter for predicting the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. The substituents on the indole ring will modulate this gap. DFT calculations can provide precise energies for the HOMO and LUMO, allowing for a quantitative assessment of the molecule's reactivity profile.

Table 2: Predicted Frontier Molecular Orbital Properties of this compound (Note: These are illustrative values based on typical DFT calculations for similar molecules.)

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -5.5 to -6.0 |

| LUMO Energy | -0.5 to -1.0 |

| HOMO-LUMO Gap | 4.5 to 5.5 |

Computational Studies of Reaction Mechanisms

While FMO theory provides a static picture of reactivity, computational chemistry can also be used to explore the dynamic processes of chemical reactions. This involves mapping the potential energy surface to identify transition states and intermediates, thereby elucidating the step-by-step mechanism of a reaction.

For reactions involving this compound, such as electrophilic substitution on the indole ring or nucleophilic substitution at the C3 position, computational methods can be used to calculate the energy changes that occur as the reaction progresses. This involves calculating the energies of the reactants, any intermediates, the products, and the transition states that connect them.

A key goal in computational studies of reaction mechanisms is to locate the transition state (TS) structure for each elementary step. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Its geometry reveals the specific arrangement of atoms as bonds are being broken and formed.

Various computational algorithms can be used to search for transition state geometries. Once located, frequency calculations are performed to confirm that the structure is a true transition state (i.e., it has exactly one imaginary frequency corresponding to the motion along the reaction coordinate).

The energy difference between the reactants and the transition state is the activation barrier (or activation energy, Ea). This value is critical for predicting the rate of a reaction. A higher activation barrier corresponds to a slower reaction. By comparing the activation barriers for different possible reaction pathways, the most likely mechanism can be identified. For this compound, this could be used, for example, to predict whether a particular reaction would favor substitution at the C2 or C4 position of the indole ring.

Prediction and Interpretation of Spectroscopic Properties (e.g., NMR, IR, Mass Spectrometry)

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. These predictions can aid in the identification and characterization of novel compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a good degree of accuracy. This is typically done using the GIAO (Gauge-Including Atomic Orbital) method. The calculated magnetic shielding tensors for each nucleus are then converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). These predicted spectra can be compared to experimental data to confirm the structure of a synthesized compound. For this compound, predictions would show distinct signals for the two methyl groups and the aromatic protons, with the iodine and methyl substituents influencing the chemical shifts of the nearby nuclei.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can also be calculated using DFT. These calculations provide a predicted IR spectrum, showing the frequencies and intensities of the various vibrational modes. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations, and thus are often scaled by an empirical factor. The predicted spectrum can help in the assignment of the bands in an experimental IR spectrum to specific molecular vibrations, such as C-H stretches, C=C stretches of the aromatic ring, and the C-I stretch.

Mass Spectrometry (MS): While direct prediction of a full mass spectrum is complex, computational methods can be used to investigate the fragmentation pathways of a molecule upon ionization. By calculating the energies of the parent molecular ion and various potential fragment ions, the most likely fragmentation patterns can be predicted. For this compound, likely fragmentations would include the loss of an iodine atom, a methyl group, or other characteristic fragmentations of the indole ring.

Molecular Dynamics Simulations to Understand Conformational Behavior

As of the current body of scientific literature, specific studies on the molecular dynamics simulations of this compound to understand its conformational behavior and its influence on reactivity are not publicly available. While computational chemistry is a powerful tool for investigating the properties of substituted indoles, research has primarily focused on other derivatives or employed different computational methods.

Computational studies on various substituted indoles have utilized techniques such as Density Functional Theory (DFT) and semi-empirical methods to determine theoretical values for standard redox potentials and to understand their electronic structures. rsc.org These studies have explored how different substituents on the indole ring influence spin density distribution and subsequent oxidation and coupling reactions. rsc.org Furthermore, the effects of substituents on the ground and excited electronic states of the indole chromophore have been investigated using quantum chemistry, providing insights into their photophysical and photochemical properties. researchgate.net

While molecular dynamics simulations have been applied to study indole derivatives in the context of their interaction with biological targets, such as Pim-1 inhibitors, this research has not specifically detailed the conformational analysis of this compound itself. nih.gov General computational studies have also been performed on indolynes to understand the regioselectivity of nucleophilic additions, employing quantum chemical calculations to analyze distortion energies. nih.gov

However, dedicated molecular dynamics simulations that would elucidate the dynamic conformational landscape of this compound and correlate specific conformations with its reactivity pathways have not been reported. Such simulations would be valuable for providing a deeper understanding of its chemical behavior at an atomic level.

Advanced Organic Synthesis Applications of the 3 Iodo 1,6 Dimethyl 1h Indole Motif

Building Block in the Synthesis of Complex Heterocyclic Scaffolds

The carbon-iodine bond at the C3 position of the indole (B1671886) ring in 3-Iodo-1,6-dimethyl-1H-indole is a key functional handle for the construction of more elaborate molecular architectures. This is primarily achieved through transition metal-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-catalyzed reactions are particularly prominent in the functionalization of 3-iodoindoles. acs.orgnih.govnih.gov These reactions, including the Suzuki, Heck, and Sonogashira couplings, enable the introduction of a wide variety of substituents at the C3 position. For instance, the Suzuki coupling allows for the introduction of aryl and heteroaryl groups, leading to the synthesis of 3-arylindoles, which are common motifs in biologically active compounds. The Heck reaction facilitates the formation of carbon-carbon bonds with alkenes, yielding 3-vinylindoles, while the Sonogashira coupling with terminal alkynes produces 3-alkynylindoles. nih.govnih.gov

The versatility of this compound as a building block is further demonstrated by its potential use in the synthesis of fused heterocyclic systems. Intramolecular versions of the aforementioned cross-coupling reactions can be employed to construct new rings fused to the indole core, leading to complex polycyclic aromatic systems. mdpi.com These intricate scaffolds are often found in natural products with significant biological activity. mdpi.com

Below is a table summarizing the potential cross-coupling reactions of this compound and the resulting heterocyclic scaffolds.

| Cross-Coupling Reaction | Coupling Partner | Resulting Scaffold | Potential Applications |

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid | 3-Aryl/Heteroaryl-1,6-dimethyl-1H-indole | Pharmaceuticals, Organic Electronics |

| Heck Coupling | Alkene | 3-Vinyl-1,6-dimethyl-1H-indole | Polymer Building Blocks, Natural Product Synthesis |

| Sonogashira Coupling | Terminal Alkyne | 3-Alkynyl-1,6-dimethyl-1H-indole | Click Chemistry, Synthesis of Complex Molecules |

| Buchwald-Hartwig Amination | Amine | 3-Amino-1,6-dimethyl-1H-indole | Medicinal Chemistry |

| Stille Coupling | Organostannane | 3-Substituted-1,6-dimethyl-1H-indole | Diverse Organic Synthesis |

Precursor for Novel Organic Materials with Tunable Electronic Properties

The indole moiety is an attractive component for the design of novel organic materials due to its electron-rich nature and its ability to participate in π-π stacking interactions. The presence of an iodo-substituent, as in this compound, provides a convenient point of attachment for polymerization or for linking the indole unit into larger conjugated systems.

Indole derivatives are being increasingly investigated for their applications in energy technologies. researchgate.net For example, novel organic compounds based on indoles have been designed for use in glucose electrooxidation, highlighting their potential as catalysts in fuel cells. researchgate.net The ability to functionalize the indole ring at the C3 position through the iodo-group allows for the fine-tuning of the electronic properties of the resulting materials. By introducing different substituents, it is possible to modulate the HOMO/LUMO energy levels, which in turn affects the material's conductivity, photophysical properties, and electrochemical behavior.

Furthermore, indole-bearing porous organic polymers (POPs) have been synthesized for applications such as iodine capture. rsc.org The synthesis of such polymers can be envisioned starting from precursors like this compound, where the iodo-group can be utilized in polymerization reactions, such as Yamamoto or Sonogashira polycondensation, to create extended, porous networks. The specific substitution pattern of the indole ring, including the methyl groups at the N1 and C6 positions, can influence the morphology and porosity of the resulting polymer. rsc.org

The following table outlines the potential applications of this compound as a precursor for organic materials.

| Material Type | Synthetic Strategy | Tunable Properties | Potential Applications |

| Conductive Polymers | Cross-coupling Polymerization (e.g., Suzuki, Stille) | Band Gap, Conductivity, Redox Potentials | Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), Sensors |

| Porous Organic Polymers (POPs) | Friedel-Crafts Alkylation, Oxidative Coupling | Surface Area, Pore Size, Adsorption Capacity | Gas Storage, Catalysis, Environmental Remediation |

| Electrochemical Catalysts | Surface Immobilization via C-I bond reactivity | Catalytic Activity, Stability | Fuel Cells, Biosensors |

Development of New Synthetic Methodologies Utilizing its Unique Reactivity

The distinct reactivity of the carbon-iodine bond in this compound not only allows for its use as a building block but also makes it a valuable substrate for the development of new synthetic methodologies. The C-I bond is susceptible to a range of chemical transformations beyond the standard cross-coupling reactions, including radical reactions, metal-halogen exchange, and oxidative addition to low-valent metal complexes.

Recent research has explored the use of molecular iodine as a catalyst for various transformations involving indoles, such as the regioselective C-3 arylation of indoles with p-quinols. ias.ac.in While this example uses iodine as a catalyst rather than a leaving group, it underscores the rich and varied chemistry associated with iodine and indoles. The presence of an iodo-substituent at the C3 position can be exploited in the design of novel iodine-mediated reactions. For instance, iodine-mediated intramolecular cyclization of enamines has been shown to be an efficient method for the synthesis of 3H-indoles. acs.org

Furthermore, the development of transition-metal-free synthetic methods is a growing area of interest in organic chemistry. The reactivity of the C-I bond in this compound can be harnessed in such methodologies. For example, base-mediated coupling reactions or photo-induced reactions could potentially be developed to functionalize the C3 position without the need for expensive and often toxic transition metal catalysts.

The unique electronic and steric environment provided by the 1,6-dimethyl-1H-indole scaffold can also be used to study the mechanisms of known reactions and to develop new, more selective catalysts. The methyl groups can influence the reactivity of the C-I bond and the regioselectivity of subsequent transformations, providing insights that can be applied to the synthesis of other complex molecules.

The table below highlights some of the unique reactivity of the 3-iodoindole motif that can be exploited for the development of new synthetic methodologies.

| Reaction Type | Reagents/Conditions | Transformation | Methodological Advancement |

| Metal-Halogen Exchange | Organolithium or Grignard Reagents | Formation of a C3-lithiated or magnesiated indole | Generation of a nucleophilic C3 position for reaction with electrophiles |

| Radical Dehalogenation | Radical Initiators (e.g., AIBN), H-donor | Reduction of the C-I bond to a C-H bond | Metal-free reduction method |

| Reductive Coupling | Reducing Agents (e.g., Zn, SmI2) | Dimerization to form 3,3'-biindoles | Synthesis of symmetrical bi-heterocyclic compounds |

| Iodine-catalyzed reactions | I2 | C-H functionalization at other positions | Development of novel catalytic C-H activation methods |

Conclusion and Future Research Directions

Summary of Current Understanding Regarding 3-Iodo-1,6-dimethyl-1H-indole Chemistry

The most defining feature is the iodine atom at the C3 position. The carbon-iodine bond at this position is a versatile synthetic handle, making 3-iodoindoles valuable intermediates in organic synthesis. nih.gov They are primarily used as electrophilic partners in a variety of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck reactions. nih.govacs.org This allows for the introduction of a wide range of substituents (aryl, alkynyl, vinyl groups, etc.) at the C3 position, a key site for modulating biological activity in many indole-containing compounds. researchgate.net

Synthesis of related 3-iodoindoles is typically achieved through two main routes:

Electrophilic iodination of the corresponding 1,6-dimethyl-1H-indole using reagents like N-Iodosuccinimide (NIS) or molecular iodine. researchgate.net

Cyclization strategies , such as the palladium/copper-catalyzed coupling of an appropriately substituted N,N-dialkyl-2-iodoaniline with a terminal acetylene, followed by an electrophilic cyclization. nih.govacs.orgnih.gov

Unexplored Reactivity and Remaining Synthetic Challenges

Despite the predictable reactivity, significant areas remain unexplored for this compound.

Unexplored Reactivity:

Umpolung Reactivity: While the C3 position is typically nucleophilic in indoles, the C-I bond allows for cross-coupling. However, strategies to induce umpolung, making the C3 position formally electrophilic for reactions with nucleophiles beyond organometallics, are not well-established for this specific scaffold. nih.gov

C-H Functionalization: The presence of the C-I bond opens avenues for dual or sequential functionalization. Exploring regioselective C-H activation at other positions (C2, C4, C5, C7) on the this compound core could lead to novel, highly substituted indole (B1671886) derivatives. nih.gov This remains a significant challenge due to the inherent reactivity of the C-I bond.

Photoredox Catalysis: The application of visible-light photoredox catalysis for the functionalization of the C-I bond or for C-H functionalization at other positions in the molecule is a burgeoning field with immense potential for discovering novel transformations under mild conditions. rsc.orgacs.org

Synthetic Challenges:

Regioselective Synthesis: A primary challenge is the development of a highly efficient and regioselective synthesis of the this compound isomer itself. Starting from 6-methylindole (B1295342), direct iodination could potentially yield undesired isomers or di-iodinated products.

One-Pot Procedures: Designing multicomponent or one-pot reactions that assemble the this compound scaffold and then directly utilize it in a subsequent coupling reaction would be a significant advance in synthetic efficiency. beilstein-journals.orgnih.gov

"Green" Synthesis: Developing synthetic routes that utilize more environmentally benign solvents (like water), reduce waste, and avoid toxic heavy metals are persistent challenges in modern organic synthesis. nih.gov

Opportunities for Novel Method Development and Catalyst Discovery

The synthetic utility of this compound creates a fertile ground for methodological innovation.

Advanced Catalysis: There is an opportunity to develop novel catalyst systems, potentially based on earth-abundant metals or even metal-free conditions, for the cross-coupling reactions of this substrate. mdpi.com This includes designing ligands that can enhance reaction efficiency, selectivity, and tolerance to various functional groups. nih.gov

Dual Catalysis: Combining transition-metal catalysis with other catalytic modes, such as photoredox or enzymatic catalysis, could unlock unprecedented transformations. For instance, a dual catalytic system might enable a reaction where the C-I bond is functionalized in concert with a C-H bond at another position.

Flow Chemistry: Implementing the synthesis and subsequent reactions of this compound in continuous flow systems could offer advantages in terms of safety, scalability, and reaction control, particularly for highly exothermic or rapid coupling reactions.

Interdisciplinary Research Prospects and Broader Impact in Chemical Sciences

The true potential of this compound lies in its role as a versatile building block for creating molecules with significant societal impact.

Medicinal Chemistry: Indole derivatives are a cornerstone of drug discovery, exhibiting a vast range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.govopenmedicinalchemistryjournal.com this compound serves as a key intermediate for generating libraries of novel C3-functionalized indoles. These libraries can be screened for activity against a wide array of biological targets, such as protein kinases, offering a pathway to new therapeutic agents. benthamscience.comajchem-b.com

Materials Science: The indole nucleus is an interesting electronic scaffold. By using cross-coupling reactions to attach various conjugated systems to the C3 position, it is possible to synthesize novel organic materials. These materials could have applications in organic light-emitting diodes (OLEDs), organic solar cells, and chemical sensors. chim.it The specific substitution pattern (N-methyl, 6-methyl) would allow for fine-tuning of the electronic and photophysical properties.

Chemical Biology: Functionalized indoles can be designed as molecular probes to study biological processes. For example, by attaching fluorescent moieties or affinity tags to the this compound scaffold, researchers can create tools to visualize cellular components or identify protein binding partners.

Q & A

Q. What are the established synthetic routes for 3-Iodo-1,6-dimethyl-1H-indole, and how can reaction parameters influence yield and purity?

The synthesis of this compound typically involves electrophilic iodination of a pre-functionalized indole scaffold. A common approach is to use iodine (I₂) or iodinating agents (e.g., N-iodosuccinimide) under acidic or catalytic conditions. For example, iodine (10 mol%) in acetonitrile at 40°C for 5 hours achieved a 98% yield for a structurally similar iodinated indole derivative . Key parameters include:

- Catalyst selection : Iodine outperforms FeCl₃ or AlCl₃ in regioselective iodination due to milder conditions and reduced side reactions .

- Temperature : Elevated temperatures (40–80°C) enhance reaction rates but may compromise regioselectivity if competing substituents are present .

- Solvent : Polar aprotic solvents like acetonitrile stabilize iodinated intermediates, improving yields compared to acetic acid .

Q. Which spectroscopic and analytical methods are critical for confirming the structure of this compound?

- ¹H/¹³C NMR : Assign signals for aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.0–3.0 ppm). The iodine atom deshields adjacent protons, causing downfield shifts .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with accurate mass matching (±5 ppm). For example, a related iodinated indole derivative (C₉H₆INO) showed a molecular weight of 271.05 g/mol .

- X-ray crystallography : Resolve ambiguities in regiochemistry using SHELXL for refinement. SHELX programs are robust for small-molecule structures, even with twinned or high-resolution data .

Advanced Research Questions

Q. How can iodination at the 3-position of 1,6-dimethylindole be optimized to avoid competing substitutions or side reactions?

Competing substitutions (e.g., at the 2- or 4-positions) arise from electronic and steric effects. Methodological strategies include:

- Directing groups : Introduce temporary protecting groups (e.g., acetyl) at the 1-position to steer iodination to the 3-position, followed by deprotection .

- Catalytic systems : Zn-based catalysts (e.g., ZnI₂) enhance regioselectivity by coordinating to the indole nitrogen, as demonstrated in the synthesis of 3-iodo-1,3-dienes .

- Kinetic control : Short reaction times (≤5 hours) and low temperatures (40°C) minimize over-iodination .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

Contradictions (e.g., mismatched NMR coupling constants or HRMS deviations) require:

- Crystallographic validation : Use OLEX2 to solve crystal structures, leveraging its integration with SHELX for refinement .

- DFT calculations : Compare experimental and computed NMR chemical shifts (e.g., using Gaussian or ORCA) to identify misassignments .

- Isotopic labeling : Synthesize deuterated analogs to confirm proton environments in complex splitting patterns .

Q. What strategies are effective for refining the crystal structure of this compound when data quality is suboptimal?

For poor-quality data (e.g., twinning or weak diffraction):

- SHELXL restraints : Apply geometric restraints (bond lengths/angles) based on similar indole derivatives to stabilize refinement .

- Data merging : Use high redundancy (>4) to improve signal-to-noise ratios in SHELXD .

- Twinning analysis : Employ the TWIN/BASF commands in SHELXL to model twin domains .

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

- DFT studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The iodine atom’s σ-hole enhances electrophilicity at C3, making it prone to Suzuki-Miyaura couplings .

- Molecular docking : Simulate interactions with catalytic systems (e.g., Pd(PPh₃)₄) to predict coupling efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.